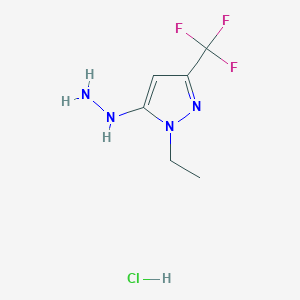

1-ethyl-5-hydrazinyl-3-(trifluoromethyl)-1H-pyrazole hydrochloride

CAS No.: 1855900-52-5

Cat. No.: VC4310011

Molecular Formula: C6H10ClF3N4

Molecular Weight: 230.62

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1855900-52-5 |

|---|---|

| Molecular Formula | C6H10ClF3N4 |

| Molecular Weight | 230.62 |

| IUPAC Name | [2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine;hydrochloride |

| Standard InChI | InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H |

| Standard InChI Key | WQYHIJHFXWCKQC-UHFFFAOYSA-N |

| SMILES | CCN1C(=CC(=N1)C(F)(F)F)NN.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, [2-ethyl-5-(trifluoromethyl)pyrazol-3-yl]hydrazine hydrochloride, reflects its substitution pattern . The pyrazole ring’s 1-position is occupied by an ethyl group (), while the 3- and 5-positions host a trifluoromethyl () and hydrazinyl () group, respectively . The hydrochloride salt formation likely improves solubility and crystallinity, critical for handling and formulation.

Table 1: Key Identifiers of 1-Ethyl-5-Hydrazinyl-3-(Trifluoromethyl)-1H-Pyrazole Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 230.62 g/mol | PubChem |

| SMILES | CCN1C(=CC(=N1)C(F)(F)F)NN.Cl | PubChem |

| InChIKey | WQYHIJHFXWCKQC-UHFFFAOYSA-N | PubChem |

Spectroscopic and Computational Descriptors

The InChI string (InChI=1S/C6H9F3N4.ClH/c1-2-13-5(11-10)3-4(12-13)6(7,8)9;/h3,11H,2,10H2,1H3;1H) encodes connectivity and stereochemical details . Computational models predict a planar pyrazole ring with the group inducing electron-withdrawing effects, potentially influencing reactivity at the hydrazinyl site .

Synthesis and Regiochemical Considerations

Functionalization Strategies

The hydrazinyl group’s nucleophilicity permits further derivatization. For instance, bromination of analogous pyrazoles using N-bromosuccinimide (NBS) under mild conditions introduces bromine at the 4-position, enabling cross-coupling reactions . Lithiation in flow reactors has also been employed to install aldehydes, boronic esters, and sulfonyl chlorides on related trifluoromethylpyrazoles . These methods suggest pathways to diversify the hydrazinyl moiety of the target compound.

| Property | Target Compound (Est.) | 1-Methyl-3-(CF₃)-1H-Pyrazol-5-ol |

|---|---|---|

| Density | ~1.5 g/cm³ | 1.5 g/cm³ |

| Boiling Point | ~224°C | 224.4°C |

| Melting Point | 177–179°C | 177–179°C |

| LogP | ~1.97 | 1.97 |

The trifluoromethyl group likely reduces polarity, as evidenced by the LogP value . The hydrochloride salt may increase water solubility compared to the free base.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume